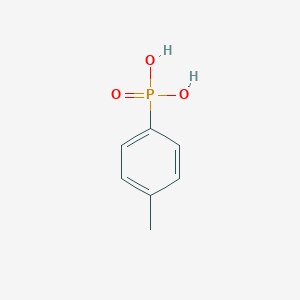

p-Tolylphosphonic acid

Description

These examples underscore the power of QSAR modeling in the rational design of phosphonic acid derivatives with tailored biological activities. By quantitatively defining the relationship between chemical structure and function, QSAR provides invaluable guidance for synthesizing next-generation compounds with enhanced efficacy and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O3P/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNDWSARZJHIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187341 | |

| Record name | Phosphonic acid, (4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3366-72-1 | |

| Record name | P-(4-Methylphenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3366-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3366-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3KLS2A7SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fructose 1,6 Bisphosphatase Fbpase Inhibitors:a 3d Qsar and Molecular Docking Study Was Conducted on a Series of 5 4 Amino 1h Benzoimidazol 2 Yl Furan 2 Yl Phosphonic Acid Derivatives, Which Are Inhibitors of Fbpase, a Target for Type 2 Diabetes.nih.govthe Comfa and Comsia Models Developed for a Training Set of 37 Molecules Showed Strong Statistical Significance.nih.govmolecular Docking Studies Confirmed That the Phosphonic Acid Group Was Essential for Binding to the Enzyme S Active Site.nih.govthe Contour Maps Generated from the Models Provided a Roadmap for Designing New Analogues with Potentially Improved Potency.nih.gov

Interactive Table 1: Statistical Validation of QSAR Models for FBPase Inhibitors nih.gov

| Model | r²cv (Cross-validated r²) | r² (Non-cross-validated r²) | r⁰² (External validation) | rₘ² (External validation) |

|---|---|---|---|---|

| CoMFA | 0.614 | 0.950 | 0.994 | 0.751 |

| CoMSIA | 0.598 | 0.928 | 0.994 | 0.690 |

Thyroid Hormone Receptor Tr Agonists:in a Study on Phosphonic Acid Derivatives As Substrates for Thyroid Hormone Receptors α Trα and β Trβ , 3d Qsar Models Were Developed Using Comfa and Comsia.nih.govthe Models Demonstrated Good Statistical Significance and Predictive Ability for Both Receptor Subtypes.nih.govthe Results from These Models, Combined with Molecular Docking, Helped Identify Key Amino Acid Residues Responsible for Selective Binding, Such As Arg282, Arg320, and Asn331 for Trβ, and Ala225, Arg228, and Met259 for Trα.nih.govthis Information is Crucial for Designing Receptor Selective Agonists.nih.gov

Interactive Table 2: Statistical Validation of QSAR Models for Thyroid Hormone Receptor Agonists nih.gov

| Receptor | Model | R²cv (Cross-validated r²) | R²pred (Predictive r²) |

|---|---|---|---|

| TRβ | CoMFA | 0.612 | 0.7218 |

| CoMSIA | 0.621 | 0.7358 | |

| TRα | CoMFA | 0.678 | 0.6424 |

| CoMSIA | 0.671 | 0.6932 |

Catalytic Applications of P Tolylphosphonic Acid and Its Derivatives

Role of Arylphosphonic Acids in Homogeneous and Heterogeneous Catalysis

Arylphosphonic acids represent a versatile class of compounds in both homogeneous and heterogeneous catalysis. uclouvain.besavemyexams.com In homogeneous catalysis, where the catalyst is in the same phase as the reactants, derivatives of these acids, such as phosphonates, can act as ligands that modify the activity and selectivity of transition metal complexes. savemyexams.com In heterogeneous catalysis, where the catalyst is in a different phase, arylphosphonic acids are particularly useful for anchoring catalytic species to solid supports or for constructing robust, porous materials like metal-organic frameworks (MOFs). researchgate.netmdpi.com The strong interaction of the phosphonic acid group with metal oxide surfaces allows for the creation of stable, recyclable catalysts.

While phosphorus compounds are traditionally known as Lewis bases, certain phosphorus derivatives can exhibit significant Lewis acidity, a property that is increasingly exploited in catalysis. rsc.org Phosphorus(V) compounds, such as arylphosphonic acids, derive their Lewis acidity from a low-lying sigma-antibonding orbital (σ*), which can accept electron density. rsc.orgrsc.org The strength of this acidity can be fine-tuned by altering the electronic properties of the substituents on the phosphorus atom. rsc.org

This Lewis acidity is a cornerstone of Frustrated Lewis Pair (FLP) chemistry. rsc.orgnih.gov An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. nih.gov This "frustration" leaves the acidic and basic sites available to interact with and activate substrate molecules. nih.govnih.gov Phosphorus-based Lewis acids have been instrumental in developing FLPs for metal-free catalysis, most notably in the activation of small molecules like hydrogen (H₂). rsc.orgnih.gov The concept has been extended from homogeneous systems to heterogeneous FLP catalysts, which offer enhanced recyclability and potential for industrial applications. nih.gov

| Catalyst System | Concept | Application | Key Feature |

| Phosphorus(V) Compounds | Lewis Acidity | General Lewis acid catalysis | Acidity derived from low-lying σ* orbital. rsc.org |

| Frustrated Lewis Pairs (FLPs) | Sterically hindered Lewis acid-base pairs | Metal-free small molecule activation (e.g., H₂) | Unquenched acidic and basic sites for substrate interaction. nih.govnih.gov |

Derivatives of phosphonic acids, particularly esters (phosphonates) and related phosphinites, serve as effective ligands in transition metal catalysis. mdpi.com The development of chiral phosphorus ligands has been a significant task in asymmetric catalysis, where achieving high enantioselectivity is crucial. nih.gov Ruthenium complexes, in particular, have been extensively studied with various phosphorus-containing ligands for a range of chemical transformations. cnr.it

The electronic and steric properties of the phosphorus ligand are critical in determining the efficacy of the catalyst. mdpi.com Chiral spiro phosphorus ligands, for example, have demonstrated superior performance in ruthenium-catalyzed asymmetric hydrogenations of ketones and unsaturated acids. nih.gov Similarly, ruthenium(II) complexes bearing achiral phosphinite and phosphonite ligands have been successfully employed as catalysts in the asymmetric transfer hydrogenation of aryl ketones. mdpi.com The combination of the ruthenium metal center with carefully designed phosphorus ligands allows for high activity and selectivity in these important reactions. mdpi.comrsc.org

| Reaction Type | Ligand Type | Substrate | Catalyst System Example | Significance |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Spiro Diphosphine | Ketones, α,β-Unsaturated Acids | Ruthenium-Spiro Diphosphine Complex | High enantioselectivity due to the ligand's rigid chiral backbone. nih.gov |

| Asymmetric Transfer Hydrogenation (ATH) | Achiral Phosphinite/Phosphonite | Aryl Ketones | Ru(II)/Pybox with Phosphinite Ligands | Efficient access to enantiopure alcohols with catalyst efficiency dependent on the P-donor ligand. mdpi.com |

| Dehydrogenation/Dehydrocoupling | Tris(8-quinolinyl)phosphite (P(Oquin)₃) | Formic Acid, Methylphenylsilane | [κ⁴(P,N₃){P(Oquin)₃}RuCl₂] | Demonstrates the use of multidentate phosphite (B83602) ligands in bond activation. cnr.it |

Photocatalytic Systems Involving Arylphosphonates

Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool in modern organic synthesis. acs.org Arylphosphonates are central to several photocatalytic systems, often as the target molecule in novel C-P bond-forming reactions. zzuchem.com These methods provide mild, metal-free alternatives to traditional cross-coupling reactions. acs.org

One strategy involves using an organic dye, such as eosin (B541160) B, as a photocatalyst. zzuchem.com Under visible-light irradiation, the dye can catalyze the phosphorylation of arylhydrazines with trialkyl phosphites to yield various arylphosphonates. zzuchem.com Another approach employs semiconductor nanoparticles, like Cu₂O/TiO₂, which act as inexpensive and readily available photocatalysts for the synthesis of arylphosphonates from arylhydrazines under visible light. consensus.app Furthermore, some systems can proceed without any external photocatalyst by forming an electron donor-acceptor (EDA) complex between the reactants (e.g., an aryl halide and a trialkyl phosphite), which can be activated by visible light to initiate the reaction. researchgate.net

| Catalytic System | Mechanism | Light Source | Key Advantage | Reference |

|---|---|---|---|---|

| Organic Dye (e.g., Eosin B) | Dye-sensitized photoredox catalysis | Visible Light (White LEDs) | Metal-free conditions, suitable for gram-scale synthesis. | zzuchem.com |

| Semiconductor Nanoparticles (Cu₂O/TiO₂) | Heterogeneous photocatalysis | Visible Light | Inexpensive, available, and operates without base or oxidant. | consensus.app |

| Photocatalyst-Free System | Electron Donor-Acceptor (EDA) Complex Formation | Visible Light | Avoids external photocatalyst, proceeds under very mild conditions. | researchgate.net |

| Rhodamine 6G | Photo-Arbuzov Reaction | Visible Light (Blue Light) | Generates aryl radicals for coupling with phosphites, applicable to complex molecules. | acs.org |

Catalysis within Metal-Organic Frameworks Derived from p-Tolylphosphonic Acid

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from inorganic metal nodes and organic linkers. researchgate.netmdpi.com Their high surface area, tunable porosity, and functionalizable nature make them excellent candidates for heterogeneous catalysts. researchgate.netnih.gov The presence of unsaturated metal centers or electron-deficient groups can endow MOFs with Lewis acidity, making them highly promising for catalysis. rsc.org

While direct examples of MOFs from this compound are specific, the use of phosphonic acids as organic linkers is a well-established strategy for creating catalytically active MOFs. For instance, a 3D copper-phosphonate network has been synthesized using a tetraphosphonic acid linker. researchgate.net This material proved to be a highly efficient and recyclable heterogeneous catalyst for the cycloaddition of CO₂ to epoxides to form cyclic carbonates and for the ring-opening alcoholysis of epoxides. researchgate.net The catalytic activity in such phosphonate-based MOFs arises from the cooperative action of the Lewis acidic metal sites and the functional groups on the organic linker. This demonstrates the principle that MOFs derived from this compound could be designed to exhibit tailored catalytic properties for specific chemical transformations. researchgate.netnih.gov

| Reaction | Conditions | Co-catalyst | Conversion/Yield | Recyclability | Reference |

|---|---|---|---|---|---|

| CO₂ Cycloaddition to Epoxides | 100 °C, 1 MPa CO₂ | TBAB (Tetrabutylammonium bromide) | Up to 99% yield | Recyclable at least three times without significant loss of activity. | researchgate.net |

| Ring-Opening of Epoxides with Methanol | Ambient Conditions | None | 99% conversion, >99% selectivity | Recyclable at least three times. | researchgate.net |

Advanced Spectroscopic and Computational Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of p-tolylphosphonic acid in solution, providing detailed information about the hydrogen, carbon, and phosphorus atomic environments.

Detailed NMR studies provide precise data on the chemical environment of each nucleus and the connectivity within the molecule. While comprehensive data for the free acid is limited in readily available literature, analysis of its common derivative, diethyl p-tolylphosphonate, offers significant insight into the tolyl moiety's spectroscopic signature. amazonaws.comrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals from the aromatic protons of the tolyl group and the methyl protons. In a typical spectrum of diethyl p-tolylphosphonate recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a set of multiplets in the range of δ 7.23-7.66 ppm. rsc.org The protons ortho to the phosphonate (B1237965) group are coupled to the phosphorus atom and typically resonate further downfield (around δ 7.66 ppm) as a doublet of doublets due to both ³J(H,H) and ³J(P,H) coupling. rsc.org The protons meta to the phosphonate group appear upfield (around δ 7.23 ppm). rsc.org The methyl group protons on the tolyl ring present as a sharp singlet at approximately δ 2.35 ppm. rsc.org For the free acid in a solvent like DMSO-d₆, one would also expect to see a broad singlet at a much higher chemical shift corresponding to the acidic protons of the phosphonic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For diethyl p-tolylphosphonate, the carbon atoms of the aromatic ring show distinct signals influenced by the phosphorus atom. The carbon atom directly bonded to phosphorus (C1) is significantly affected, showing a large coupling constant (¹J(P,C)) and resonating around 125.4 ppm (d, J = 185.2 Hz). rsc.org The other aromatic carbons appear in the typical aromatic region (δ 128-141 ppm), with their chemical shifts and P-C coupling constants (²J(P,C), ³J(P,C), and ⁴J(P,C)) providing valuable assignment data. rsc.org The methyl carbon of the tolyl group gives a signal around δ 21.25 ppm. rsc.org

³¹P NMR Spectroscopy: ³¹P NMR is highly specific for observing the phosphorus center. For diethyl p-tolylphosphonate, a single resonance is observed in the proton-decoupled spectrum at approximately δ 18.74 ppm (relative to 85% H₃PO₄). rsc.org For a related compound, 4,4'-(hydroxyphosphoryl)dibenzoic acid, the ³¹P chemical shift in DMSO is reported at δ 21.28 ppm, suggesting the chemical shift for this compound would be in a similar range. rsc.org The chemical shift is sensitive to the electronic environment, including substituent effects on the aromatic ring and the state of protonation of the acid. rsc.org

Coupling Constants: Heteronuclear coupling between the phosphorus atom and the protons of the tolyl ring provides definitive structural information. The two-bond P-H coupling (²J(P,H)) and three-bond P-H coupling (³J(P,H)) are characteristic. sioc-journal.cn For instance, in diethyl p-tolylphosphonate, the aromatic protons ortho to the phosphonate group exhibit a ³J(P,H) coupling that contributes to their multiplet structure. rsc.org Similarly, P-C coupling constants are crucial for assigning the carbon signals, with the one-bond coupling (¹J(P,C)) being the largest. rsc.org

| Nucleus | Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent | Reference |

| ¹H | Diethyl p-tolylphosphonate | 7.66 (dd) | J = 13.1, 8.1 | CDCl₃ | rsc.org |

| 7.23 (dd) | J = 7.9, 4.0 | CDCl₃ | rsc.org | ||

| 2.35 (s) | - | CDCl₃ | rsc.org | ||

| ¹³C | Diethyl p-tolylphosphonate | 141.06 (d, C-CH₃) | J = 3.1 | CDCl₃ | rsc.org |

| 132.61 (d, CH) | J = 11.9 | CDCl₃ | rsc.org | ||

| 128.84 (d, CH) | J = 11.2 | CDCl₃ | rsc.org | ||

| 125.39 (d, C-P) | J = 185.2 | CDCl₃ | rsc.org | ||

| 21.25 (s, CH₃) | - | CDCl₃ | rsc.org | ||

| ³¹P | Diethyl p-tolylphosphonate | 18.74 (s) | - | CDCl₃ | rsc.org |

| 4,4'-(hydroxyphosphoryl)dibenzoic acid | 21.28 (s) | - | DMSO-d₆ | rsc.org |

This table presents representative NMR data for diethyl p-tolylphosphonate as a close analog for the tolyl moiety of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful for identifying functional groups and probing intermolecular interactions, such as the extensive hydrogen bonding present in the solid state of this compound.

In the FT-IR spectrum of related phosphonic acid esters, characteristic absorption bands are observed that can be extrapolated to the free acid. rsc.org The most prominent bands for this compound would include:

P=O Stretching: A strong absorption band typically found in the region of 1250-1100 cm⁻¹. For diethyl arylphosphonates, this band appears around 1250 cm⁻¹. rsc.org

P-O-H Groups: Broad and strong absorptions associated with the P-OH groups are expected. These include the O-H stretching vibrations, which are often very broad and can overlap with C-H stretching bands, typically in the 2700-2550 cm⁻¹ range due to strong hydrogen bonding.

P-O Stretching: Vibrations corresponding to the P-O single bonds are expected in the 1050-900 cm⁻¹ region. rsc.org

Aromatic C-H and C=C Vibrations: The spectrum will also feature bands for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. Due to the molecule's symmetry, certain vibrations may be Raman-active but weak or absent in the IR spectrum, and vice versa. For aromatic compounds like p-toluenesulfonic acid, a strong feature corresponding to the ring-breathing mode is often observed near 1000 cm⁻¹. s-a-s.org This technique is particularly useful for studying the P=O bond and the skeletal vibrations of the aromatic ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | P-O-H | 2700 - 2550 | Strong, Broad |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | -CH₃ | 2975 - 2850 | Medium |

| Aromatic C=C Stretch | Ar C=C | 1605 - 1580, 1500 - 1400 | Medium to Strong |

| P=O Stretch | P=O | 1250 - 1100 | Strong |

| P-O Stretch | P-O-(H) | 1050 - 900 | Strong |

X-ray Diffraction for Solid-State Structure Determination and Crystal Packing Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement in the solid state. Although specific crystal structure data for this compound is not detailed in the searched literature, the structures of analogous aromatic phosphonic acids provide a clear model for its expected solid-state behavior.

These molecules typically crystallize in hydrogen-bonded networks. The phosphonic acid groups are excellent hydrogen bond donors and acceptors, leading to the formation of robust supramolecular structures. Commonly, these involve the formation of hydrogen-bonded dimers, where two phosphonic acid moieties interact. These dimers can then be further linked into extended chains, sheets, or three-dimensional networks, often stabilized by additional weaker C-H···O interactions. The tolyl groups would likely be oriented to facilitate efficient packing, potentially engaging in π-π stacking interactions if sterically permitted by the primary hydrogen-bonding network.

Computational Chemistry Approaches

Computational methods are increasingly used to complement experimental data, providing insights into properties that are difficult to measure directly.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules like this compound. wikipedia.org DFT calculations can accurately predict optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data from XRD, IR/Raman, and NMR spectroscopy for validation. nih.gov

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com Analysis of the spatial distribution of these frontier orbitals can predict the sites most susceptible to electrophilic or nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the electron-rich aromatic ring, while the LUMO may be centered more on the C-P bond and the phosphonic acid group. Such calculations provide a theoretical basis for understanding the compound's reactivity in various chemical transformations. nih.govd-nb.info

While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for studying the behavior of larger systems over time. nih.gov For this compound, MD simulations could be employed to investigate its supramolecular self-assembly in different solvent environments. nih.gov

By simulating the interactions of multiple this compound molecules, MD can model the formation of hydrogen-bonded dimers and larger aggregates. nih.govvub.be These simulations provide dynamic information on the stability of these assemblies, the role of solvent molecules, and the conformational flexibility of the tolyl group within the aggregate. This approach is particularly valuable for understanding how this compound interacts with surfaces or other molecules in complex environments, which is crucial for its application in materials science and catalysis. nih.govsioc-journal.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Phosphonic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For phosphonic acid derivatives, which are analogues of this compound, QSAR studies are instrumental in drug discovery and materials science. These models help in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost associated with research and development. mdpi.comsciepub.com

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related molecules, such as phosphonic acid derivatives, are dependent on the changes in their physicochemical properties. researchgate.net The process involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that quantify various aspects of their chemical structure, developing a mathematical model using statistical methods, and rigorously validating the model's predictive power. mdpi.com

Methodology and Model Development

The development of a robust QSAR model begins with the selection of a training set of molecules with a wide range of biological activities. mdpi.com For these molecules, a large number of molecular descriptors are calculated. These can range from simple 2D descriptors (e.g., molecular weight, logP, topological indices) to more complex 3D descriptors derived from the molecule's conformational structure. researchgate.net

Commonly employed techniques in QSAR studies of phosphonic acid derivatives include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR method correlates the biological activity of molecules with their steric and electrostatic fields. The molecules are aligned in 3D space, and the interaction energies with a probe atom are calculated at various grid points to generate the fields.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. nih.gov

Multiple Linear Regression (MLR): This statistical method is used to build a linear equation that relates the most significant molecular descriptors to the biological activity. msjonline.org

The generated models are validated internally using methods like leave-one-out cross-validation (q²) and externally by predicting the activity of a separate test set of compounds (r²pred) not used in model generation. mdpi.commsjonline.org

Research Findings in Phosphonic Acid Derivatives

QSAR studies on various classes of phosphonic acid derivatives have provided significant insights into the structural features required for their biological activities. These studies often reveal that descriptors related to molecular topology, polarity, and electronic properties are crucial for activity. researchgate.netnih.gov

Advanced Materials Science Applications of P Tolylphosphonic Acid Derived Systems

Development of Phosphonated Polymers for Functional Materials

The incorporation of phosphonic acid groups, such as those derived from p-tolylphosphonic acid, into polymer structures imparts valuable properties, leading to the creation of functional materials for specialized applications. These phosphonated polymers are synthesized either through the polymerization of monomers already containing the phosphonic acid group or by post-modification of an existing polymer backbone. mdpi.commdpi.com The direct phosphonation of polymers like polyethylene (B3416737) can be achieved, but this process can be difficult to control and may negatively impact the material's mechanical properties. mdpi.com

A more controlled approach involves the synthesis of specific monomers, such as phosphonated styrenes, which can then be polymerized. mdpi.com For instance, styryl phosphonic acids with varying spacer lengths between the benzene (B151609) ring and the –P(O)(OH)₂ group can be synthesized from 4-(chloromethyl)-styrene. mdpi.com This method allows for precise control over the distribution and density of the acid groups within the final polymer. The resulting polymers, which contain acidic P–OH fragments in their side chains, are classified as sidechain phosphorus-containing polyacids (PCPAs). mdpi.commdpi.com

The properties of these polymers are directly linked to the chemical structure of the macromolecules, including the nature of the polymer backbone and the spacing of the acidic groups. mdpi.com The phosphonic acid group itself is notable for its high acidity and its ability to act as both a proton donor and acceptor, which is a key feature for applications in ion conduction. sci-hub.se Polymers bearing these groups have been extensively explored for use as polymer electrolyte membranes (PEMs) and as ionomeric binders for electrodes in fuel cells. osti.gov The synthesis of these materials often involves creating polymers with aromatic monomers, where each monomer may have one or more phosphonic acid groups covalently bound to the backbone. osti.gov

Membrane Technologies Utilizing Arylphosphonic Acid Architectures (e.g., Proton-Exchange Membranes)

Arylphosphonic acids are central to the development of advanced membrane technologies, particularly for proton-exchange membrane fuel cells (PEMFCs). sci-hub.sedntb.gov.ua These membranes are a critical component in PEMFCs, requiring high proton conductivity, low fuel permeability, and excellent chemical and structural stability. sci-hub.se While perfluorosulfonated polymers like Nafion are widely used, their reliance on water for proton conduction limits their effective operating temperature to below 80°C. sci-hub.se

Phosphonic acid-based systems offer a promising alternative, as the phosphonic acid group has a higher activation energy for proton dissociation compared to sulfonic acid groups and can facilitate proton transport through both Grotthuss and vehicular mechanisms, even under low humidity or anhydrous conditions. sci-hub.semagtech.com.cn This has driven significant research into incorporating arylphosphonic acids into polymer backbones to create high-temperature proton-exchange membranes (HT-PEMs). dntb.gov.uamagtech.com.cn

Research has demonstrated that membranes derived from arylphosphonic acids can exhibit impressive proton conductivity. For example, a novel polyelectrolyte incorporating zwitterionic aromatic moieties achieved a high proton conductivity of 183 mS cm⁻¹ at 140°C. dntb.gov.ua Another study on composite membranes made by doping a Nafion matrix with an ionic hydrogen-bonded organic framework (iHOF) based on arylphosphonate anions (iHOF-9) reported a proton conductivity of 6.61 × 10⁻² S·cm⁻¹ (or 66.1 mS cm⁻¹) at 90°C and 98% relative humidity. acs.org These materials significantly outperform many existing systems and show potential for stable, long-term operation in fuel cells at elevated temperatures. dntb.gov.uaacs.org The development of precisely phosphonated polymers, such as those with phosphonic acid groups at the ends of polyethylene chains, allows for self-assembly into ordered layered nanostructures that create efficient pathways for anhydrous proton transport. d-nb.info

| Membrane Material | Conductivity (mS cm⁻¹) | Conditions | Reference |

|---|---|---|---|

| Zwitterionic Phosphonated Polyelectrolyte | 183 | 140°C | dntb.gov.ua |

| [1,4-phenylenebis(hydroxymethanetriyl)]tetrakis(phosphonic acid) (BP2) | 87 | Not Specified | sci-hub.se |

| 9%-iHOF-9/Nafion Composite | 66.1 | 90°C, 98% RH | acs.org |

| s-PFCB-PO3-ZrC / Nafion Composite | 66.0 | Not Specified | clemson.edu |

| Phosphoric Acid Doped PBI | 53 | 140°C | mdpi.com |

| SA/MIL101@PVP-PVDF Composite | 237 | 160°C (anhydrous) | rsc.org |

Selective Adsorption and Gas Separation Technologies Based on Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net Their high surface areas, tunable pore sizes, and chemically functionalizable structures make them ideal candidates for gas adsorption and separation. rsc.orgmdpi.com Arylphosphonic acids, including this compound, can serve as the organic linkers in these frameworks, where the phosphonate (B1237965) group strongly coordinates with the metal centers to build robust architectures.

The chemical nature of the organic linker is critical for achieving selective gas adsorption. nih.gov By choosing linkers with specific functional groups or sizes, MOFs can be designed to preferentially adsorb certain gas molecules over others. rsc.orgnih.gov This selectivity can be based on several mechanisms, including size exclusion (molecular sieving), differences in adsorption thermodynamics, or kinetic effects. rsc.orgbohrium.com

MOFs have shown significant promise in separating industrially important gas mixtures. For example, certain MOFs exhibit high selectivity for the separation of acetylene (B1199291) (C₂H₂) from ethylene (B1197577) (C₂H₄), a critical purification step in the polymer industry. nih.gov Other frameworks have been designed for the challenging separation of methane (B114726) (CH₄) from nitrogen (N₂), relevant to natural gas upgrading. mdpi.com For instance, the MOF [Cu(Me-4py-trz-ia)] has a CH₄/N₂ selectivity factor of 4.5, while a Cd-based framework, ROD-8, achieves a selectivity of 9.0 for the same mixture at 298 K and 1 bar. mdpi.com The use of arylphosphonic acid linkers can introduce specific binding sites or steric hindrance that enhances the framework's affinity for one gas over another, making them a key component in the rational design of next-generation materials for gas separation technologies. rsc.orgresearchgate.net

| MOF Material | Gas Mixture | Selectivity Factor | CH₄ Adsorption (mmol/g) | Conditions | Reference |

|---|---|---|---|---|---|

| ROD-8 | CH₄/N₂ | 9.0 | 0.77 | 298 K, 1 bar | mdpi.com |

| Basolite® A100 | CH₄/N₂ | 5.0 | 0.71 | 298 K, 0.1 MPa | mdpi.com |

| [Cu(Me-4py-trz-ia)] | CH₄/N₂ | 4.5 | 1.12 | 298 K, 0.1 MPa | mdpi.com |

| ZIF-62 Membrane | H₂/CH₄ | 50.7 | - | Not Specified | mdpi.com |

| ZIF-62 Membrane | CO₂/N₂ | 34.5 | - | Not Specified | mdpi.com |

Emerging Research Frontiers and Future Directions

Integration in Novel Functional Materials Beyond Established Frameworks

p-Tolylphosphonic acid (p-TPA) is increasingly being recognized as a valuable building block for the creation of advanced functional materials. Its ability to functionalize surfaces and form hybrid materials opens up new avenues for developing materials with tailored properties.

One significant area of research is the surface functionalization of metal oxides. For instance, p-TPA has been used to modify the surface of titanium dioxide (TiO2), a widely used photocatalyst. This modification has been shown to enhance the thermal stability and photocatalytic activity of TiO2, which is crucial for applications in environmental remediation and energy conversion. The tolyl group of p-TPA can influence the surface properties of the material, while the phosphonic acid group provides a strong anchor to the metal oxide surface.

Furthermore, p-TPA is a key component in the design of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components, leading to novel functionalities. The phosphonic acid moiety can coordinate with metal ions, facilitating the formation of well-defined structures with potential applications in catalysis and as sensors. Its role as a ligand in coordination chemistry is also being explored for the development of new catalysts and materials with specific electronic or optical properties. smolecule.com The hydrophobic nature of the tolyl group, as indicated by its logP value, enhances its compatibility with organic polymers in these hybrid systems.

A comparative analysis of p-TPA with other phosphonic acids highlights its unique properties for materials science applications:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | logP | Key Substituent Effect |

| This compound | C₇H₉O₃P | 172.12 | 355.8 | 0.798 | Electron-donating methyl group enhances hydrophobicity, favoring compatibility with organic polymers. |

| Phenylphosphonic acid | C₆H₇O₃P | 158.09 | ~300 (est.) | ~0.5 | Unsubstituted phenyl group is less hydrophobic. |

| p-Chlorophenylphosphonic acid | C₆H₆ClO₃P | 192.54 | N/A | ~1.2 | Electron-withdrawing chlorine group increases acidity. |

| Methylphosphonic acid | CH₅O₃P | 96.02 | 130 (decomposes) | -0.34 | Small alkyl group leads to high water solubility. |

| Propylphosphonic acid | C₃H₉O₃P | 124.08 | N/A | ~0.3† | Medium alkyl group results in moderate solubility. |

| *Estimated based on substituent trends; †From propylphosphonic acid data. |

Explorations in Bio-inspired and Medicinal Chemistry: Ligand Design and Enzyme Inhibition Principles

The structural and electronic properties of this compound make it a compound of significant interest in the fields of bio-inspired and medicinal chemistry. Its ability to mimic naturally occurring phosphate (B84403) groups allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes.

Phosphonic acids are known to be effective enzyme inhibitors, and p-TPA is no exception. smolecule.com Research has shown that phosphonates can act as inhibitors for a variety of enzymes, including those involved in critical metabolic pathways. For example, they have been studied as inhibitors of aspartate transcarbamylase, an enzyme involved in pyrimidine (B1678525) and purine (B94841) metabolism. The phosphonic acid group can bind to the active site of enzymes, mimicking the transition state of the natural substrate and thereby blocking the enzyme's activity. smolecule.com This principle is fundamental to the rational design of enzyme inhibitors for various diseases.

Derivatives of p-TPA are being actively investigated in drug development programs. By modifying the structure of p-TPA, researchers can fine-tune its biological activity and pharmacokinetic properties. The phosphonic acid moiety is particularly valuable for its ability to target bone tissues. This is due to its structural similarity to phosphate, a major component of bone mineral. This "bone-targeting" property is being exploited to develop novel treatments for bone-related diseases like osteoporosis.

The design of ligands for medicinal applications often involves creating molecules that can specifically interact with biological targets. The combination of an aromatic tolyl group and a phosphonic acid functional group in p-TPA provides a unique scaffold for designing such ligands. smolecule.com The tolyl group can engage in hydrophobic or π-stacking interactions, while the phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions present in the active sites of metalloenzymes.

| Application Area | Rationale | Potential Therapeutic Target |

| Enzyme Inhibition | Mimics phosphate groups and transition states of enzymatic reactions. smolecule.com | Aspartate transcarbamylase, other metabolic enzymes. |

| Drug Development | Derivatives can be synthesized to optimize biological activity. | Various disease pathways. |

| Bone Targeting | Structural similarity to phosphate allows for accumulation in bone tissue. | Osteoporosis and other bone diseases. |

Green Chemistry Approaches in this compound Synthesis and Catalysis

In line with the growing emphasis on sustainable chemical processes, researchers are developing greener methods for the synthesis and application of this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Traditional methods for the synthesis of aryl phosphonates often involve harsh reaction conditions and the use of stoichiometric reagents that generate significant amounts of waste. purdue.edu Emerging green chemistry strategies are focused on the use of catalytic systems that can operate under milder conditions and are more environmentally benign. For instance, photoredox catalysis has emerged as a powerful tool for the formation of carbon-phosphorus bonds under mild, visible-light-induced conditions. purdue.edu These methods often avoid the need for high temperatures and harsh reagents.

The development of recyclable catalysts is another key aspect of green chemistry. Polymer-supported catalysts are being investigated for the synthesis of phosphinic acids, offering the advantage of easy separation from the reaction mixture and the potential for reuse. nih.gov This simplifies product purification and reduces catalyst waste.

This compound itself, and its sulfonic acid analogue, p-toluenesulfonic acid (p-TSA), are also being utilized as catalysts in green chemical transformations. sioc-journal.cnnih.gov p-TSA, in particular, is a non-toxic, commercially available, and inexpensive solid acid catalyst that is effective for a wide range of organic reactions. nih.gov Its use is associated with operational simplicity, high selectivity, and excellent yields, making it a desirable alternative to more hazardous mineral acids. nih.gov The use of such solid acid catalysts aligns with the principles of green chemistry by facilitating easier product isolation and reducing the generation of corrosive aqueous waste. datapdf.com

| Green Chemistry Approach | Description | Relevance to this compound |

| Photoredox Catalysis | Uses visible light to drive chemical reactions under mild conditions. purdue.edu | Environmentally benign synthesis of p-TPA and its derivatives. purdue.edu |

| Recyclable Catalysts | Catalysts immobilized on a solid support for easy separation and reuse. nih.gov | Sustainable synthesis of related phosphinic acids. nih.gov |

| Solid Acid Catalysis | Use of solid acids like p-TSA to replace hazardous liquid acids. nih.govdatapdf.com | p-TSA is a green catalyst for various organic transformations. nih.gov |

Computational Design and Predictive Modeling for Novel Applications and Properties

Computational methods, particularly Density Functional Theory (DFT), are becoming increasingly powerful tools in chemical research. als-journal.commdpi.com These methods allow for the in-silico design and prediction of the properties of molecules like this compound, accelerating the discovery of new applications.

DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. als-journal.com By modeling the molecule at the quantum mechanical level, researchers can predict its behavior in different chemical environments and its potential to interact with other molecules or surfaces. This is particularly useful for designing novel functional materials, as the interaction between p-TPA and a substrate can be simulated to predict the stability and properties of the resulting material.

In the context of medicinal chemistry, computational modeling can be used to design p-TPA derivatives with enhanced binding affinity and selectivity for specific biological targets. researchgate.net Molecular docking studies, a type of computational modeling, can predict how a ligand like a p-TPA derivative will bind to the active site of an enzyme. als-journal.com This allows for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Predictive modeling can also be applied to foresee the properties of new materials incorporating this compound. For example, by simulating the structure of a metal-organic framework (MOF) containing p-TPA as a linker, it is possible to predict properties such as pore size, surface area, and gas adsorption capacity. eeer.org This predictive capability is invaluable for the rational design of materials for specific applications, such as gas storage or separation.

While specific DFT studies focused solely on this compound are part of ongoing research, the application of these computational methods to similar systems demonstrates their immense potential.

| Computational Method | Application for this compound | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. als-journal.commdpi.com | Spectroscopic data, reaction mechanisms, surface interactions. |

| Molecular Docking | Design of enzyme inhibitors and drug candidates. als-journal.com | Binding affinity and selectivity for biological targets. |

| Predictive Materials Modeling | Design of novel functional materials like MOFs. eeer.org | Porosity, surface area, adsorption properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.